

# Osimertinib: A Comprehensive Structural and Property Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | JB002     |           |
| Cat. No.:            | B10855069 | Get Quote |

Abstract: This technical guide provides an in-depth analysis of Osimertinib (TAGRISSO®), a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is designed for researchers, scientists, and drug development professionals, offering a detailed examination of its structural characteristics, physicochemical properties, and pharmacological profile. This document summarizes quantitative data in structured tables, provides detailed experimental methodologies for key analyses, and includes mandatory visualizations of critical pathways and workflows to facilitate a comprehensive understanding of the compound.

### Introduction

Osimertinib is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[1][2] Developed by AstraZeneca, it was rationally designed to selectively inhibit both EGFR TKI-sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, which often arises after treatment with first- or second-generation EGFR TKIs.[3][4] A key advantage of Osimertinib is its significantly lower activity against wild-type (WT) EGFR, which contributes to a more favorable toxicity profile compared to earlier-generation inhibitors.[1][5] This guide delves into the core scientific attributes of Osimertinib that underpin its clinical efficacy.

## Structural Analysis

Osimertinib is a mono-anilino-pyrimidine compound.[3] Its structure features a reactive acrylamide group that forms a covalent bond with a specific cysteine residue in the ATP-binding



site of mutant EGFR, leading to irreversible inhibition.[3][6]

- Systematic Name: N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide[7]
- Chemical Formula (Mesylate Salt): C28H33N7O2·CH4O3S[2]
- Molecular Class: Aminopyrimidine[8]

### **Crystallographic Data**

The crystal structure of Osimertinib mesylate (Form B) has been determined using synchrotron X-ray powder diffraction.[7][9] The structure is characterized by alternating layers of cationanion interactions.[7][9]

| Parameter      | Value                                       | Reference |
|----------------|---------------------------------------------|-----------|
| PDB ID         | 6Z4B (in complex with EGFR-<br>T790M/V948R) | [10]      |
| Crystal System | Triclinic                                   | [7][9]    |
| Space Group    | P-1 (#2)                                    | [7][9]    |
| a              | 11.42912(17) Å                              | [7][9]    |
| b              | 11.72274(24) Å                              | [7][9]    |
| С              | 13.32213(22) Å                              | [7][9]    |
| α              | 69.0265(5)°                                 | [7][9]    |
| β              | 74.5914(4)°                                 | [7][9]    |
| У              | 66.4007(4)°                                 | [7][9]    |
| Volume         | 1511.557(12) ų                              | [7][9]    |
| Resolution     | 2.50 Å                                      | [10]      |

# Physicochemical and Pharmacokinetic Properties



Osimertinib's properties are crucial for its formulation, absorption, distribution, metabolism, and excretion (ADME) profile. It is administered orally as a mesylate salt.[2]

**Physicochemical Properties** 

| Property                            | -<br>Value                  | Source |
|-------------------------------------|-----------------------------|--------|
| Molecular Weight (Mesylate<br>Salt) | 596 g/mol                   | [2]    |
| Molecular Weight (Free Base)        | 499.619 g⋅mol <sup>-1</sup> | [2]    |
| Water Solubility                    | 0.0224 mg/mL                | [11]   |
| logP                                | 4.47                        | [11]   |
| pKa (Strongest Basic)               | 8.87                        | [11]   |
| pKa (Strongest Acidic)              | 13.64                       | [11]   |

**Pharmacokinetic (ADME) Properties** 

| Parameter                      | Value                                               | Source      |
|--------------------------------|-----------------------------------------------------|-------------|
| Bioavailability                | 70% (90% CI 67, 73)                                 |             |
| Time to Peak Plasma (Tmax)     | 6 hours (median)                                    | [2][11]     |
| Plasma Protein Binding         | 95%                                                 | [11]        |
| Volume of Distribution (Vss/F) | 918 L                                               | [11]        |
| Metabolism                     | Primarily via CYP3A4/5<br>(Oxidation, Dealkylation) | [2][11][12] |
| Active Metabolites             | AZ7550, AZ5104 (each ~10% of parent exposure)       | [11][13]    |
| Elimination Half-Life (t½)     | 48 hours (mean)                                     | [2][11]     |
| Oral Clearance (CL/F)          | 14.3 L/h                                            | [2][11]     |
| Excretion                      | 68% Feces, 14% Urine                                | [2][11][14] |



# Pharmacological Properties and Mechanism of Action

Osimertinib is a third-generation EGFR-TKI that potently and selectively inhibits mutant forms of EGFR.[3][15]

### **Mechanism of Action**

The primary mechanism of action involves the irreversible, covalent binding of Osimertinib's acrylamide group to the cysteine-797 residue within the ATP-binding site of mutant EGFR.[3][5] [15] This binding blocks ATP from accessing the kinase domain, thereby preventing receptor phosphorylation and inhibiting the downstream signaling cascades crucial for tumor cell proliferation and survival, such as the PI3K-Akt and MAPK pathways.[6][15]





Click to download full resolution via product page

Caption: Osimertinib's inhibition of the EGFR signaling cascade.



### **Target Selectivity and Potency**

Osimertinib exhibits remarkable selectivity for mutant EGFR over wild-type EGFR, which is a key factor in its clinical safety profile.[3][8]

| Target                            | IC₅₀ (Mean) | Potency vs. WT  | Source |
|-----------------------------------|-------------|-----------------|--------|
| EGFR (T790M Mutant<br>Cell Lines) | <15 nM      | ~32-124x higher | [3]    |
| EGFR (L858R/T790M<br>Recombinant) | N/A         | ~200x higher    | [3][8] |
| EGFR (Wild-Type)                  | 480–1865 nM | Baseline        | [3]    |

## **Summary of Clinical Efficacy**

Osimertinib has demonstrated significant clinical benefits in major phase III trials, establishing it as a standard of care.

| Trial   | Patient<br>Population                                | Treatment<br>Arms                         | Key Outcome                                                | Source   |
|---------|------------------------------------------------------|-------------------------------------------|------------------------------------------------------------|----------|
| ADAURA  | Stage IB-IIIA, EGFR-mutated NSCLC (adjuvant setting) | Osimertinib vs.<br>Placebo                | 2-year DFS: 89%<br>vs. 53%                                 | [16]     |
| FLAURA  | 1st-line,<br>advanced EGFR-<br>mutated NSCLC         | Osimertinib vs.<br>1st-gen TKI            | Median PFS:<br>18.9 vs. 10.2<br>months                     | [17]     |
| FLAURA2 | 1st-line,<br>advanced EGFR-<br>mutated NSCLC         | Osimertinib +<br>Chemo vs.<br>Osimertinib | Significant OS improvement (median OS ~4 years with combo) | [18][19] |



# Experimental Protocols X-ray Crystallography for Structural Determination

This protocol provides a generalized workflow for determining the crystal structure of a proteinligand complex, such as EGFR bound to Osimertinib.

- Protein Expression and Purification: The EGFR kinase domain (e.g., T790M/V948R mutant) is expressed in a suitable system (e.g., insect cells) and purified using chromatography techniques (e.g., affinity, ion exchange, size exclusion).
- Complex Formation: The purified EGFR protein is incubated with a molar excess of Osimertinib to ensure saturation of the binding site.
- Crystallization: The protein-ligand complex is subjected to high-throughput screening of various crystallization conditions (e.g., pH, precipitants, temperature) using vapor diffusion methods (sitting or hanging drop).
- Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam, typically at a synchrotron source. Diffraction data are collected on a detector.[10][20]
- Structure Solution and Refinement: The diffraction data are processed to solve the phase problem, often using molecular replacement with a known EGFR structure. An initial model is built into the electron density map and iteratively refined to produce the final, high-resolution structure.[7][20]

### In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a typical method to measure the potency of Osimertinib against various EGFR forms.





Click to download full resolution via product page

Caption: Workflow for an in vitro kinase inhibition assay.

### **Synthesis of Osimertinib Mesylate**



The synthesis of Osimertinib is a multi-step process. A generalized workflow is presented below, based on published synthetic routes.[4][21][22]

- Intermediate Synthesis: Key intermediates are prepared, including the pyrimidine core and the substituted aniline side chain. A crucial step involves the coupling of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine with N,N,N'-trimethyl-1,2-ethanediamine.[22]
- Nitro Group Reduction: The nitro group on the aniline intermediate is reduced to an amino group, typically using agents like iron in an acidic medium.[4]
- Acrylamide Moiety Formation: The resulting triamine compound is acylated using 3chloropropanoyl chloride.[4][23]
- Elimination Reaction: An elimination reaction is performed, often using a mild base like triethylamine, to form the reactive acryloyl group, yielding the Osimertinib free base.[22][23]
- Salt Formation: The Osimertinib base is treated with methanesulfonic acid in a suitable solvent system (e.g., acetone/water) to crystallize the final, stable Osimertinib mesylate product.[22][23]



Click to download full resolution via product page

**Caption:** Simplified chemical synthesis workflow for Osimertinib.

### **Conclusion**

Osimertinib represents a significant advancement in targeted cancer therapy. Its unique structural features enable a potent and selective mechanism of action, leading to a robust pharmacological profile characterized by high efficacy against mutant EGFR and a manageable safety profile. The comprehensive data presented in this guide, from crystallographic details to clinical outcomes, underscore the molecular basis for its success and provide a foundational resource for ongoing research and development in the field of oncology.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Osimertinib Wikipedia [en.wikipedia.org]
- 3. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy [mdpi.com]
- 5. Exploring the structural activity relationship of the Osimertinib: A covalent inhibitor of double mutant EGFRL858R/T790M tyrosine kinase for the treatment of Non-Small Cell Lung Cancer (NSCLC) PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 7. Crystal structure of osimertinib mesylate Form B (Tagrisso), (C28H34N7O2)(CH3O3S) | Powder Diffraction | Cambridge Core [cambridge.org]
- 8. Osimertinib | C28H33N7O2 | CID 71496458 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Crystal structure of osimertinib mesylate Form B (Tagrisso), (C28H34N7O2)(CH3O3S)
   (2021) | James A. Kaduk [scispace.com]
- 10. rcsb.org [rcsb.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Pharmacokinetic and dose-finding study of osimertinib in patients with impaired renal function and low body weight PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 16. cancernetwork.com [cancernetwork.com]
- 17. bocsci.com [bocsci.com]



- 18. targetedonc.com [targetedonc.com]
- 19. pharmacytimes.com [pharmacytimes.com]
- 20. Complex Crystal Structures of EGFR with Third-Generation Kinase Inhibitors and Simultaneously Bound Allosteric Ligands PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. WO2022132046A1 Improved process for preparing osimertinib or a salt thereof -Google Patents [patents.google.com]
- 23. WO2021111462A1 An improved process for the preparation of osimertinib mesylate Google Patents [patents.google.com]
- To cite this document: BenchChem. [Osimertinib: A Comprehensive Structural and Property Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10855069#compound-name-structural-analysis-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com